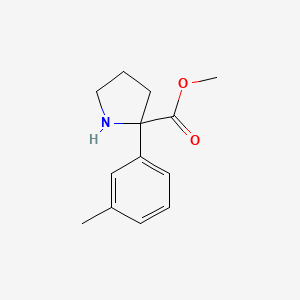

Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-10-5-3-6-11(9-10)13(12(15)16-2)7-4-8-14-13/h3,5-6,9,14H,4,7-8H2,1-2H3 |

InChI Key |

CMRRLMFUZPUYCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCN2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction or functionalization of the pyrrolidine-2-carboxylate core

- Introduction of the 3-methylphenyl substituent onto the pyrrolidine ring

- Esterification to form the methyl ester group

Two main synthetic approaches prevail in the literature:

Preparation via Pyrrolidine-2-carboxylic Acid Derivatives (Patent EP3015456A1)

A patented method for preparing pyrrolidine-2-carboxylic acid derivatives involves the following key steps:

- Lithiation and Formylation:

A solution of n-butyllithium (nBuLi) in hexane is added under nitrogen atmosphere at -78°C to a protected pyrrolidine derivative (e.g., tert-butyl-protected intermediates). This generates a lithio intermediate which is then reacted with formic pivalic anhydride to introduce formyl functionality at the 2-position. - Quenching and Extraction:

The reaction is quenched with acetic acid and water, followed by extraction with ethyl acetate. - Deprotection and Purification:

The crude product is dissolved in methylene chloride, cooled, and treated with trifluoroacetic acid (TFA) to remove protecting groups, then purified by column chromatography.

This method yields high purity pyrrolidine-2-carboxylate derivatives with ester functionality, which can be further functionalized with aromatic groups such as 3-methylphenyl substituents through subsequent coupling or substitution reactions.

Synthesis via Pyrrolidine-2-carbonyl Chloride and Aromatic Amines (Research Article on N-substituted Phenyl Pyrrolidine-2-carboxamides)

This approach involves:

- Conversion of Pyrrolidine-2-carboxylic Acid to Pyrrolidine-2-carbonyl Chloride:

Pyrrolidine-2-carboxylic acid (L-proline) is treated with phosphorus pentachloride (PCl5) in the presence of acetyl chloride under dry conditions, producing pyrrolidine-2-carbonyl chloride. - Amide Formation with Substituted Aromatic Amines:

The acid chloride is reacted with substituted anilines, including 3-methyl aniline, in acetone under reflux to form N-(substituted phenyl) pyrrolidine-2-carboxamides. - Esterification (if required):

The amide can be converted into the corresponding methyl ester derivative by esterification methods or via intermediate steps involving methylation reagents.

This method provides a versatile route to various N-substituted pyrrolidine derivatives with aromatic groups, including methyl-substituted phenyl rings.

Alternative Route: α-Bromoketone Intermediate and Pyrrolidine Substitution (Synthesis of Pyrrolidinyl Ketones)

Though this method is more commonly used for pyrrolidinyl ketones, it is adaptable for preparing related pyrrolidine derivatives:

- Preparation of α-Bromoketones:

Aromatic ketones bearing methyl substituents on the phenyl ring are brominated selectively at the α-position using bromine and aluminum trichloride catalyst. - Nucleophilic Substitution with Pyrrolidine:

The α-bromoketone is reacted with pyrrolidine at room temperature, leading to substitution and formation of the pyrrolidine-containing product. - Purification:

The product is purified by aqueous workup and recrystallization.

Comparative Data Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Protected pyrrolidine derivatives | nBuLi, formic pivalic anhydride, TFA, THF | 75–95 | High yield, selective functionalization | Requires low temperature (-78°C), inert atmosphere |

| 2 | Pyrrolidine-2-carboxylic acid | PCl5, acetyl chloride, substituted anilines, acetone reflux | 50–70 | Straightforward, scalable | Use of corrosive reagents (PCl5), moderate yields |

| 3 | Aromatic ketones with methyl substituent | Br2, AlCl3, pyrrolidine, Et2O | 60–90 | Mild conditions, versatile | Bromination step requires careful control |

Analytical and Purity Considerations

- NMR Characterization:

Proton (1H) and carbon (13C) NMR spectra are essential for confirming the substitution pattern and ester formation. 2D NMR techniques (HSQC, HMBC) assist in full structural elucidation. - Purity Assessment:

Thin-layer chromatography (TLC), elemental analysis, and LC-MS are commonly employed to verify compound purity and molecular weight consistency. - Yield Optimization:

Reaction temperature, reagent stoichiometry, and purification methods significantly influence yield and purity.

Summary of Research Findings

- The most efficient preparation of this compound involves initial formation of protected pyrrolidine-2-carboxylate intermediates followed by lithiation and electrophilic formylation, then deprotection and esterification.

- Alternative routes via pyrrolidine-2-carbonyl chloride intermediates and aromatic amine coupling provide access to related amide derivatives which can be converted to esters.

- The α-bromoketone substitution method offers a complementary approach for introducing pyrrolidine rings onto methyl-substituted aromatic frameworks, adaptable to ester synthesis.

- Comprehensive structural characterization and purity verification are critical for confirming successful synthesis.

This detailed synthesis overview integrates data from patents, peer-reviewed journals, and chemical synthesis reports, ensuring a professional and authoritative presentation of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.

Substitution: Ammonia or primary amines in an organic solvent such as ethanol or methanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides and other derivatives.

Scientific Research Applications

Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic effects.

Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with neurotransmitter receptors in the brain, resulting in analgesic and neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Compounds for Comparison :

Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate () Substituents: 3-fluorophenyl (meta-fluoro), hydroxymethyl, and additional methyl group. Steric Effects: The hydroxymethyl group introduces steric hindrance and hydrogen-bonding capacity, which may alter crystallization behavior .

Ethyl-(2S)-1-(3-phenylpropyl)pyrrolidine-2-carboxylate () Substituents: 3-phenylpropyl chain (alkyl-linked phenyl) and ethyl ester. Steric Effects: The extended 3-phenylpropyl chain increases hydrophobicity and steric bulk, affecting binding affinity in biological systems .

Methyl 2-((1H-indol-3-yl)methyl)-1-((benzamido)carbo-N-thioly)-5-phenyl-4-(phenylsulfonyl)-pyrrolidine-2-carboxylate ()

- Substituents: Indolyl, benzamido, phenylsulfonyl, and phenyl groups.

- Electronic Effects: The sulfonyl and benzamido groups are strongly electron-withdrawing, creating a highly polarized scaffold.

- Steric Effects: Multiple bulky substituents likely hinder rotational freedom and increase molecular rigidity .

Structural and Conformational Analysis

Ring Puckering and Hydrogen Bonding :

- The target compound’s pyrrolidine ring adopts a puckered conformation, as described by Cremer-Pople coordinates (amplitude $ q $ and phase angle $ \phi $) . In contrast, derivatives with bulky substituents (e.g., ) exhibit flattened or distorted ring geometries due to steric clashes.

- Hydrogen-bonding patterns vary significantly. For example, the hydroxymethyl group in participates in intermolecular O–H···O bonds, while the target compound’s methylphenyl group engages in weaker C–H···π interactions .

Crystallographic and Computational Tools

- SHELX () and Mercury CSD () are critical for resolving crystal structures and analyzing packing motifs. For instance, Mercury’s void visualization can compare solvent-accessible volumes in the target compound versus .

- ORTEP-3 () aids in visualizing thermal ellipsoids, highlighting differences in thermal motion between substituents .

Biological Activity

Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research findings.

Chemical Structure and Synthesis

This compound is categorized as a pyrrolidine derivative, characterized by a five-membered nitrogen-containing heterocyclic structure. Its molecular formula is with a molecular weight of approximately 219.28 g/mol. The synthesis typically involves a nucleophilic substitution reaction, where 3-methylbenzyl chloride reacts with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide, often conducted in dichloromethane at room temperature.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated that certain pyrrolidine compounds exhibit significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0195 | E. coli |

| Compound A (similar structure) | 0.0048 | Bacillus mycoides |

| Compound B (similar structure) | 0.039 | C. albicans |

Neurological Implications

The interaction of this compound with neurotransmitter systems suggests potential therapeutic applications in neurology. Studies indicate that compounds with similar structures may influence neurotransmitter pathways, providing insights into their use for treating neurological disorders related to neurotransmitter imbalances. This aspect underscores the importance of further research into the specific mechanisms of action.

Case Study: Antifungal Activity

In a comparative study on various pyrrolidine derivatives, this compound was evaluated for its antifungal activity against Candida albicans. The study reported promising results, with significant inhibition observed at concentrations as low as 0.0048 mg/mL . This establishes the compound's potential as a candidate for antifungal drug development.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis involving this compound revealed that modifications to the phenyl ring significantly affect biological activity. The presence of methyl groups on the phenyl ring was correlated with increased antimicrobial efficacy, highlighting the importance of structural variations in optimizing pharmacological properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate and related pyrrolidine derivatives?

- Answer : A diastereoselective approach involves [3+2] cycloaddition or nucleophilic substitution reactions. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are synthesized via Michael addition followed by intramolecular cyclization, using chiral auxiliaries or catalysts to control stereochemistry . Evidence from recent protocols highlights the use of enantioselective organocatalysis or transition-metal catalysts (e.g., gold) to improve yields and selectivity .

Q. How can crystallographic software tools (e.g., SHELX, Mercury) aid in structural characterization of this compound?

- Answer : SHELX programs (SHELXL, SHELXS) enable refinement of crystal structures from diffraction data, particularly for resolving chiral centers and verifying stereochemistry . Mercury CSD facilitates visualization of hydrogen-bonding networks and packing patterns, critical for understanding intermolecular interactions in the solid state . For accurate puckering analysis, Cremer-Pople coordinates (implemented in ORTEP-III) quantify ring conformations .

Q. What spectroscopic techniques are recommended for confirming the stereochemistry and purity of this compound?

- Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) identifies diastereomers by coupling constants and NOE effects. X-ray crystallography remains the gold standard for absolute configuration determination . Elemental analysis and LC-MS validate purity (>95% by HLC), as emphasized in synthesis protocols .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

- Answer : Graph set analysis (Etter’s formalism) reveals dominant R₂²(8) motifs formed via N–H···O and C–H···O interactions. These patterns stabilize the lattice and may affect solubility or melting behavior. Mercury CSD’s Materials Module enables comparative analysis with structural analogs .

Q. What strategies address contradictions in diastereoselectivity data during synthesis optimization?

- Answer : Systematic screening of reaction parameters (solvent polarity, temperature, catalyst loading) is critical. For example, conflicting reports on stereochemical outcomes may arise from competing transition states; DFT calculations or kinetic studies can resolve such discrepancies . Cross-validation using multiple characterization methods (e.g., XRD vs. NMR) minimizes misinterpretation .

Q. How can ring puckering and conformational flexibility impact the compound’s biological or catalytic activity?

- Answer : Cremer-Pople coordinates quantify puckering amplitudes (q) and phases (φ) for the pyrrolidine ring. For instance, a higher q value (e.g., >0.5 Å) indicates a more distorted envelope conformation, potentially altering binding affinity in enzyme inhibition studies . Molecular dynamics simulations predict dominant conformers in solution .

Q. What are the challenges in scaling up enantioselective syntheses of this compound, and how can they be mitigated?

- Answer : Key issues include catalyst recycling and chiral contamination. Flow chemistry or immobilized catalysts (e.g., silica-supported organocatalysts) improve scalability. Recent protocols emphasize recycling chiral auxiliaries via column chromatography or crystallization .

Methodological Considerations

Q. How should researchers handle discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Answer : Reassess computational models (e.g., DFT functionals or solvent parameters) and validate with control experiments. For example, if predicted transition states conflict with observed diastereomer ratios, isotopic labeling or in-situ IR monitoring can clarify mechanistic pathways .

Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., brominated precursors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.